molecular formula C13H19NO5 B1430646 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate CAS No. 1461704-60-8

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate

Cat. No.: B1430646
CAS No.: 1461704-60-8
M. Wt: 269.29 g/mol
InChI Key: SBOHYSZFWMHJEP-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate is a chiral amino acid derivative characterized by:

  • A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.
  • A methyl ester at the carboxyl terminus.
  • A furan-2-yl substituent on the β-carbon.

Its stereochemistry (typically S-configuration at the α-carbon) is critical for biological activity in downstream applications .

Properties

IUPAC Name

methyl 3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)8-9-6-5-7-18-9/h5-7,10H,8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHYSZFWMHJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate typically involves the reaction of tert-butyl carbamate with a furan-containing propanoic acid derivative. One common method involves the use of potassium tert-butoxide in tetrahydrofuran (THF) as a base, followed by the addition of the appropriate methyl ester . The reaction is carried out under nitrogen atmosphere at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxycarbonyl (Boc) group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate acts as a prodrug, which is metabolized into an active form that exerts pharmacological effects. Its structure allows interaction with specific biological receptors or enzymes, influencing processes like cell proliferation and apoptosis .
  • Synthesis of Bioactive Compounds
    • The compound serves as an intermediate in the synthesis of other bioactive molecules. Its furan moiety is particularly valuable in the development of compounds with antioxidant and anti-inflammatory properties .
  • Antioxidant Activity
    • Research indicates that derivatives of furan compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This makes this compound a candidate for further studies in oxidative stress-related diseases.
  • Anti-inflammatory Properties
    • Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This potential application is crucial for developing treatments for inflammatory diseases.
  • Antimicrobial Activity
    • The compound has shown promise against certain bacterial strains, indicating its potential as an antimicrobial agent. Further exploration into its mechanism of action could lead to new therapeutic options.
ActivityModel/SystemResultsReference
AntioxidantCell cultureReduced oxidative stress markers
Anti-inflammatoryIn vivo (rat model)Decreased levels of TNF-alpha and IL-6
AntimicrobialBacterial strainsInhibition of growth in Staphylococcus aureus

Case Studies

  • Case Study on Antioxidant Effects
    • A study assessed the antioxidant properties of this compound using human cell lines. The results demonstrated a significant reduction in reactive oxygen species (ROS), highlighting the importance of the furan structure in scavenging free radicals.
  • Case Study on Anti-inflammatory Properties
    • In a rat model, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and interleukin levels. This suggests its potential application in treating inflammatory diseases.
  • Case Study on Antimicrobial Activity
    • In vitro tests revealed that this compound exhibited significant antimicrobial activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, revealing an amine group that can participate in various biochemical pathways. The furan ring can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent on β-Carbon Protecting Group Ester Group Key Applications Reference
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate Furan-2-yl Boc Methyl Peptide intermediates, antiviral agents
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate 4-Hydroxyphenyl Boc Methyl Neurotransmitter analogs, enzyme inhibitors
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-fluorocyclobutyl)propanoate 1-Fluorocyclobutyl Boc Methyl Fluorinated amino acids for PET imaging
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Iodo Boc Methyl Radiolabeling, cross-coupling reactions
MPI14b (Methyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(furan-2-yl)propanoate) Furan-2-yl Cbz (on Val side chain) Methyl Antiviral peptidomimetics

Key Observations :

  • Furan vs. Aromatic/Substituted Aliphatic Groups: The furan-2-yl group provides π-conjugation and hydrogen-bonding capacity, distinguishing it from non-aromatic substituents (e.g., fluorocyclobutyl) or bulkier aromatic groups (e.g., hydroxyphenyl) .
  • Protecting Group Variants: Boc-protected analogues (e.g., entries 1–4) are more stable under basic conditions than Cbz-protected derivatives (e.g., MPI14b), which require hydrogenolysis for deprotection .

Key Observations :

  • The target compound is typically synthesized via coupling reactions (e.g., EDC/HOBt) between Boc-protected amino acids and furan-containing alcohols, followed by esterification .
  • Fluorinated analogues require specialized reagents (e.g., Selectfluor) for radical functionalization, leading to lower yields compared to non-fluorinated derivatives .

Physicochemical Properties

Table 3: NMR Data Comparison
Compound ¹³C NMR Shifts (δ, ppm) Key Peaks Reference
This compound 172.7 (C=O, ester), 156.6 (Boc C=O), 136.2 (furan C-2) Distinct furan C-2/C-5 signals
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate 169.3 (C=O, acetamide), 174.8 (C=O, ester) Benzofuran and benzyloxycarbonyl peaks

Key Observations :

  • The furan-2-yl group in the target compound shows characteristic ¹³C NMR signals at δ 136–128 ppm for the aromatic carbons, distinct from benzofuran or phenyl derivatives .
  • Boc-protected compounds consistently exhibit a tert-butyl carbon signal at δ 28–31 ppm and a Boc carbonyl at δ 156–157 ppm .

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate, with the CAS number 1461704-60-8, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and various applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H19NO5
Molecular Weight269.3 g/mol
Boiling Point382.2 ± 37.0 °C (Predicted)
Density1.137 ± 0.06 g/cm³ (Predicted)
pKa10.96 ± 0.46 (Predicted)

These properties suggest that the compound is stable under standard laboratory conditions and may exhibit solubility in organic solvents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan rings have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. A study demonstrated that furan-containing compounds can inhibit bacterial growth by disrupting cell membrane integrity and function .

Anticancer Potential

The compound's structural features, particularly the furan moiety, are associated with anticancer properties. Studies have reported that furan derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . Specifically, compounds with similar backbones have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.

Case Studies

  • Antimicrobial Activity Evaluation : A comparative study assessed various furan derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the furan structure enhanced activity, suggesting a potential pathway for optimizing this compound for similar applications .
  • Anticancer Efficacy : In a recent investigation, several furan-based compounds were tested for their cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The results showed that these compounds could significantly reduce cell viability and promote apoptosis, indicating a promising avenue for further research into this compound as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of amino groups followed by coupling reactions with furan derivatives. The methodology often includes:

  • Protection of Amino Group : Using tert-butoxycarbonyl (Boc) as a protecting group.
  • Coupling Reaction : Reacting the protected amino acid with a furan derivative to form the desired product.

Research has shown that modifications to the Boc group or the furan ring can significantly influence the biological activity of the resulting compounds .

Q & A

Q. Key Parameters :

FactorOptimal ConditionImpact on Yield/Purity
CatalystDiphenyl phosphateEnhances coupling efficiency
Temperature85°CBalances reaction rate and side reactions
SolventTHFEnsures solubility and anhydrous conditions

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question
Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C chemical shifts to literature data (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl signals at δ ~170 ppm in ¹³C NMR) .
  • Infrared Spectroscopy (IR) : Confirm Boc group (C=O stretch ~1680–1720 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and resolve stereochemical impurities .

Advanced Consideration : Discrepancies in NMR data across studies may arise from solvent polarity, concentration, or residual water. Cross-validation with mass spectrometry (HRMS) is recommended for ambiguous cases .

What strategies address low yields in the coupling step during synthesis?

Advanced Research Question
Low yields often stem from:

  • Moisture Sensitivity : Use rigorously dried solvents and molecular sieves.
  • Catalyst Optimization : Replace diphenyl phosphate with alternative Brønsted acids (e.g., p-toluenesulfonic acid) to improve efficiency.
  • Temperature Control : Gradual heating (e.g., 60°C → 85°C) reduces decomposition of heat-sensitive intermediates.

Q. Data-Driven Approach :

CatalystYield (%)Purity (%)
Diphenyl phosphate6095
p-TsOH5590
No catalyst<10N/A

Reference: Adapted from protocols in .

How is stereochemical integrity maintained during synthesis, particularly for chiral centers?

Advanced Research Question
The compound’s α-carbon requires strict enantiomeric control:

  • Chiral Pool Strategy : Use Boc-protected L-amino acid derivatives (e.g., L-tyrosinate analogs) as starting materials to retain configuration .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphates) during coupling to minimize racemization.
  • Monitoring : Chiral HPLC or polarimetry to verify enantiomeric excess (ee >98%) .

Case Study : highlights chiral Boc-protected isoquinoline derivatives synthesized via enantioselective catalysis, achieving >99% ee .

How can researchers resolve contradictory spectral data reported in literature?

Advanced Research Question
Contradictions in NMR/IR data arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals significantly.
  • Impurities : Residual starting materials (e.g., furan derivatives) may obscure peaks.
  • Instrument Calibration : Ensure spectrometer referencing (e.g., TMS as internal standard).

Q. Methodology :

  • Reproduce spectra under identical solvent/temperature conditions as cited studies.
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .

What are the applications of this compound in medicinal chemistry and protease inhibitor design?

Advanced Research Question
The compound serves as a key intermediate in:

  • Peptidomimetics : The Boc group protects amines during solid-phase peptide synthesis (SPPS), while the furan moiety mimics aromatic side chains in bioactive peptides .
  • Protease Inhibitors : describes analogous Boc-protected methyl esters as precursors for SARS-CoV-2 main protease (Mpro) inhibitors, where the furan group participates in hydrophobic binding interactions .

Case Study : Methyl ester derivatives in were reduced to alcohols (NaBH₄, 80% yield) for further functionalization into Mpro inhibitors .

How can purification challenges (e.g., low recovery during flash chromatography) be mitigated?

Advanced Research Question

  • Column Optimization : Use silica gel with smaller particle size (40–63 µm) and adjust eluent polarity (e.g., hexane/ethyl acetate gradient).
  • Pre-Chromatography Steps : Perform liquid-liquid extraction to remove polar impurities (e.g., unreacted furan derivatives).
  • Alternative Methods : Preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for high-purity recovery .

Q. Data :

Purification MethodRecovery (%)Purity (%)
Flash Chromatography6095
Preparative HPLC7599
Recrystallization5098

What safety precautions are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF).
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .

Advanced Note : emphasizes avoiding moisture exposure to prevent decomposition into toxic byproducts (e.g., tert-butyl alcohol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate

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